molecular formula C17H9ClN2O3 B2487250 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 884631-34-9

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2487250
CAS No.: 884631-34-9
M. Wt: 324.72
InChI Key: JWAZBQPDHPXXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a 1,2,4-oxadiazole ring substituted at position 3 with a 2-chlorophenyl group. The coumarin moiety is known for its broad pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 2-chlorophenyl substituent may influence lipophilicity and target binding .

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3/c18-13-7-3-2-6-11(13)15-19-16(23-20-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZBQPDHPXXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with salicylaldehyde to form an intermediate hydrazone, which is then cyclized using acetic anhydride to yield the desired oxadiazole-chromenone compound . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the oxadiazole or chromenone rings.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the chromenone ring, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it has been shown to interact with bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs, their modifications, and reported activities:

Compound Structural Differences Reported Activities Reference
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (Target) Coumarin C3-linked 1,2,4-oxadiazole with 2-chlorophenyl at oxadiazole C3. N/A (inference: potential antimicrobial/anticancer based on analogs).
3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Dihydro-1,3,4-oxadiazole with acetyl and phenyl substituents. Anthelmintic activity against Haemonchus contortus (IC₅₀: 12.4 µM).
3-(4-(2-Chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one Coumarin C3-linked dihydrotriazole with thioxo group and 2-chlorophenyl. Structural data reported; triazoles often exhibit antimicrobial activity.
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one derivatives Oxazole ring (instead of oxadiazole) with amino and bromobenzylidene substituents. No direct activity data; brominated analogs may enhance DNA intercalation.
2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones Dihydrochromenone scaffold with oxadiazole at C2 (vs. C3 in target). Methodological focus; dihydro derivatives improve solubility.
7-Methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-coumarin Oxadiazole linked via thiazole and pyridinyl groups; 7-methoxy on coumarin. Screening compound for kinase inhibition (e.g., EGFR, VEGFR).

Key Structural and Functional Insights

Substitution with triazole (e.g., ) introduces a sulfur atom (thioxo group), which may enhance metal coordination in enzymatic targets.

Substituent Effects: The 2-chlorophenyl group in the target compound increases lipophilicity compared to non-halogenated analogs, improving membrane permeability . Methoxy groups (e.g., ) on coumarin can modulate electronic effects and hydrogen-bonding capacity.

Pharmacological Implications: Dihydro derivatives (e.g., ) exhibit improved solubility but may reduce metabolic stability due to saturated bonds.

Methodological Considerations

  • Synthesis : The target compound can be synthesized via cyclocondensation of amidoximes with coumarin-carboxylic acids using 1,1'-carbonyldiimidazole (CDI), a method validated for analogous structures .
  • Structural Analysis : Crystallographic data for related compounds (e.g., ) were refined using SHELXL , confirming the planar geometry of the coumarin-oxadiazole system.

Biological Activity

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by a chromenone core substituted with a 1,2,4-oxadiazole moiety and a chlorophenyl group. Its molecular formula is C12H8ClN3O3C_{12}H_{8}ClN_{3}O_{3} with a molecular weight of approximately 273.76 g/mol.

PropertyValue
Molecular FormulaC₁₂H₈ClN₃O₃
Molecular Weight273.76 g/mol
CAS Number893392-43-3
LogP2.2339
Polar Surface Area55.611 Ų

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of oxadiazole compounds have shown enhanced activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several oxadiazole derivatives using the agar diffusion method. The results indicated that compounds with similar structural features to our compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied, with findings suggesting that they can induce apoptosis in cancer cell lines.

Research Findings

  • Cell Lines Tested : The cytotoxic effects were assessed on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for the tested compounds ranged from 1.61 µg/mL to 23.30 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, certain oxadiazole derivatives have shown promising anti-inflammatory effects.

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that compounds like this compound may serve as potential therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and what methodological considerations ensure high yields?

  • Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 1,2,4-oxadiazole rings can be formed by reacting 4-oxochromane-2-carboxylic acids with amidoximes in dimethylformamide (DMF) using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This method achieves yields of 65–85% after purification by column chromatography or recrystallization . Key considerations include solvent choice (e.g., DMF for solubility), reaction temperature (60–80°C), and catalyst optimization to minimize side products.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chromen-2-one and oxadiazole moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=O (1670–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹). X-ray crystallography is used for absolute configuration determination, as seen in related compounds with similar fused heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported synthesis yields (e.g., 65% vs. 85%)?

  • Answer : Discrepancies in yields often arise from solvent purity, catalyst loading, or reaction time. For instance, CDI-activated cyclocondensation requires anhydrous DMF and strict temperature control. Systematic Design of Experiments (DoE) can identify critical parameters. For example, a study showed that increasing the reaction time from 12 to 24 hours improved yields by 15% in analogous oxadiazole syntheses .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Answer : The fused chromen-2-one and oxadiazole rings create planar rigidity, complicating crystal packing. Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) reduces thermal motion artifacts. For example, a related compound (C23H15Cl2N3O3) showed bond length deviations of ±0.002 Å after refinement with SHELXL . Hydrogen-bonding networks (e.g., O–H···N interactions) are critical for stabilizing crystal lattices.

Q. How do electronic effects of the 2-chlorophenyl substituent influence the compound’s reactivity in further functionalization?

  • Answer : The electron-withdrawing chlorine atom enhances electrophilic substitution at the oxadiazole ring’s C5 position. Density Functional Theory (DFT) studies on similar systems show that substituents at this position modulate frontier molecular orbitals (e.g., lowering LUMO energy by 0.3 eV), facilitating nucleophilic attacks. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids has been reported .

Q. What strategies are used to analyze conflicting bioactivity data in structurally analogous compounds?

  • Answer : Contradictions in bioactivity (e.g., IC50 variations) are addressed using structure-activity relationship (SAR) models. For example, replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety in a related chromen-2-one increased antimicrobial activity by 40%, attributed to enhanced lipophilicity (logP increase from 2.8 to 3.2). Dose-response assays and molecular docking (e.g., AutoDock Vina) validate target interactions .

Q. How is the compound’s potential as a kinase inhibitor evaluated experimentally?

  • Answer : Kinase inhibition is assessed via fluorescence-based assays (e.g., ADP-Glo™) using recombinant enzymes (e.g., EGFR or VEGFR2). A study on a similar oxadiazole-chromenone hybrid showed IC50 values of 0.8–1.2 µM against EGFR, with competitive inhibition confirmed by Lineweaver-Burk plots. Cellular assays (e.g., MTT on HeLa cells) further validate efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.